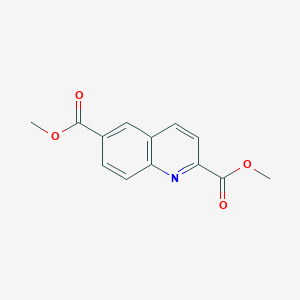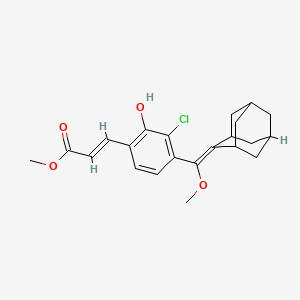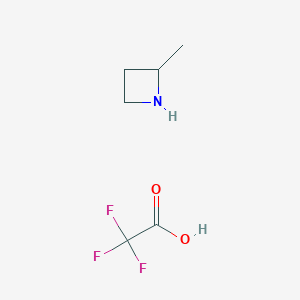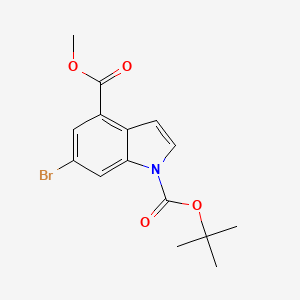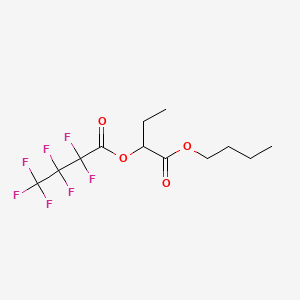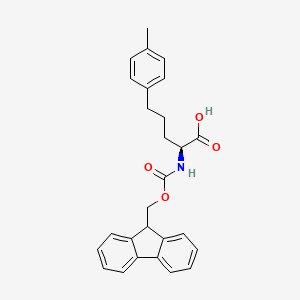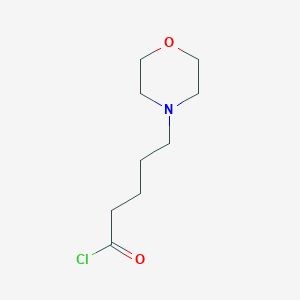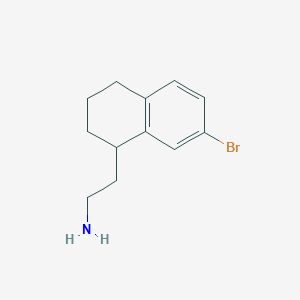
2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chemical compound with the molecular formula C12H16BrN It is a derivative of naphthalene, featuring a bromine atom and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent amination step involves the reaction of the brominated intermediate with an amine source, such as ammonia or an amine derivative, under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist of certain receptors, such as serotonin or dopamine receptors, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, including alterations in mood and behavior .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
Uniqueness
2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H16BrN |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H16BrN/c13-11-5-4-9-2-1-3-10(6-7-14)12(9)8-11/h4-5,8,10H,1-3,6-7,14H2 |
Clave InChI |
JDSMSUYRAITTHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


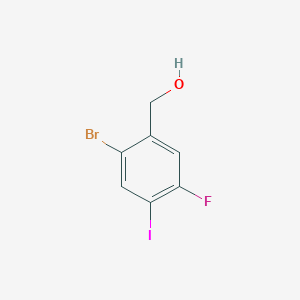

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
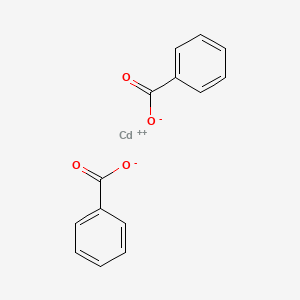
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
